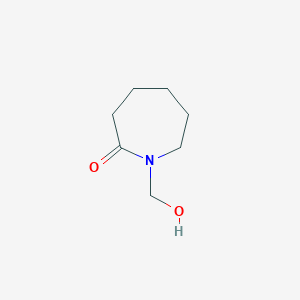

1-(Hydroxymethyl)azepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-6-8-5-3-1-2-4-7(8)10/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUDWHWPQWURCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065346 | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13088-64-7 | |

| Record name | N-(Hydroxymethyl)caprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13088-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013088647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Hydroxymethyl)azepan-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK6P2PD3XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Hydroxymethyl Azepan 2 One

Direct Synthesis Approaches

Direct synthesis methods for 1-(hydroxymethyl)azepan-2-one primarily involve the construction of the azepan-2-one (B1668282) ring followed by or concurrent with the introduction of the hydroxymethyl group at the nitrogen atom.

Cyclization Reactions and Precursor Chemistry

The foundational precursor for this compound is azepan-2-one, commonly known as ε-caprolactam. The industrial synthesis of ε-caprolactam is dominated by the Beckmann rearrangement of cyclohexanone (B45756) oxime. oup.comscielo.org.mxresearchgate.netacs.org This reaction is a classic acid-catalyzed rearrangement of an oxime to an amide.

Modern advancements have sought to mitigate the environmental impact of this process. Research has focused on alternative catalysts and reaction conditions. Gas-phase Beckmann rearrangements over solid acid catalysts, such as zeolites or niobia supported on silica, offer a way to avoid the use of sulfuric acid and the resulting by-products. acs.orggoogle.com These gas-phase reactions are typically conducted at high temperatures, ranging from 300°C to 420°C. acs.orggoogle.com Another approach involves using Lewis acidic ionic liquids, which can act as recyclable catalysts for the rearrangement under milder, liquid-phase conditions. oup.comresearchgate.net

The following table summarizes the key reaction in the synthesis of the precursor, ε-caprolactam.

| Precursor Reaction | Reactants | Catalyst/Conditions | Product |

| Beckmann Rearrangement | Cyclohexanone Oxime | Concentrated H₂SO₄ or Oleum (Traditional); Solid Acid Catalysts (e.g., Zeolites, NbOₓ/SiO₂) in gas phase (Modern); Ionic Liquids (Modern) | ε-Caprolactam |

Targeted N-Hydroxymethylation Strategies

The most direct and widely documented method for synthesizing this compound is the N-hydroxymethylation of ε-caprolactam. This reaction involves the addition of formaldehyde (B43269) to the nitrogen atom of the lactam ring.

The process is typically carried out by reacting ε-caprolactam with formaldehyde in the presence of an alkaline catalyst. google.com An older method described this reaction in 95% ethanol (B145695) with sodium hydroxide (B78521) as the catalyst, achieving a yield of 67%. google.comprepchem.com However, this approach requires the use of a solvent.

A significant improvement in this synthesis is a process that is carried out in a substantially solvent-free environment. google.com This method involves heating a mixture of ε-caprolactam and anhydrous formaldehyde with an alkaline catalyst at temperatures between 70°C and 100°C. google.com This solvent-free approach not only represents a greener alternative but also results in significantly higher yields, reportedly over 80%. The yield can be further increased to over 95% by adding seed crystals of pure N-methylolcaprolactam to the reaction batch after it has cooled to below the product's melting point (65-66°C). google.com This N-hydroxymethylation reaction is also a known step in the formation of certain amino-formaldehyde resins, where caprolactam is used as an additive.

| N-Hydroxymethylation Reaction Details | |

| Reactants | ε-Caprolactam, Formaldehyde (often anhydrous) |

| Catalyst | Alkaline catalysts (e.g., Sodium Hydroxide) |

| Conditions (Improved Method) | Solvent-free, 70-100°C |

| Yield (Improved Method) | >80% (can be >95% with seeding) |

| Product | This compound (N-methylolcaprolactam) |

Indirect Synthesis and Derivatization Routes

Beyond direct synthesis, this compound can potentially be formed through less direct methods, including unexpected reaction outcomes or by modifying already substituted azepan-2-one structures.

Modifications of Existing Azepan-2-one Structures

The synthesis of this compound via the modification of other N-substituted azepan-2-ones is not a commonly reported route, as direct hydroxymethylation of the parent lactam is highly efficient. However, the modification of N-substituted lactams is a known strategy for creating diverse chemical structures. For example, N-vinylcaprolactam can undergo hydroxyalkylation through ring-opening reactions with epoxides like propylene (B89431) oxide, yielding precursors for other functional derivatives. researchgate.net This demonstrates that the N-substituent of the azepan-2-one can be chemically transformed. While there is no direct evidence for the conversion of a derivative like N-vinylcaprolactam or N-acetylcaprolactam into this compound, such transformations are theoretically plausible, for instance, through oxidative cleavage of the vinyl group or hydrolysis of the acetyl group followed by hydroxymethylation.

Green Chemistry and Sustainable Synthesis Considerations

A significant driver in modern chemical synthesis is the adoption of green chemistry principles to create more sustainable and environmentally benign processes. In the context of this compound synthesis, these principles are applied primarily to the production of its precursor, ε-caprolactam, and to the N-hydroxymethylation step itself.

As mentioned, the solvent-free N-hydroxymethylation of caprolactam is a prime example of green chemistry in action, as it eliminates solvent waste and improves reaction efficiency. google.com

For the synthesis of the ε-caprolactam precursor, green approaches focus on replacing the hazardous traditional Beckmann rearrangement process. Key developments include:

Gas-Phase Catalysis: Using solid acid catalysts like zeolites avoids the use of oleum/sulfuric acid, thereby eliminating the production of ammonium (B1175870) sulfate (B86663) by-product. google.com

Ionic Liquids: Employing recyclable acidic ionic liquids as catalysts offers a milder, liquid-phase alternative to strong acids. oup.comresearchgate.net

Novel Catalytic Systems: The use of nano Fe₃O₄ as a green, magnetic, and recyclable catalyst under ultrasound irradiation has been reported for the Beckmann rearrangement, achieving high yields in water. scielo.org.mx

Bio-based Feedstocks: A long-term sustainability goal is to produce ε-caprolactam from renewable resources instead of petroleum-based benzene. Research has demonstrated pathways to convert biomass-derived molecules like 5-(hydroxymethyl)furfural (HMF) or levulinic acid into caprolactam. google.comrug.nl Other strategies include developing routes from biomass-derived keto acids and amines. dtu.dk

These green strategies aim to reduce waste, avoid hazardous reagents, improve energy efficiency, and utilize renewable feedstocks, making the entire lifecycle of this compound production more sustainable.

Catalytic Systems and Reaction Efficiency

The efficiency of the hydroxymethylation of ε-caprolactam is highly dependent on the catalytic system employed. Research has explored both basic and acidic catalysts to facilitate this transformation. The reaction generally involves the treatment of ε-caprolactam with paraformaldehyde, which serves as a source of formaldehyde.

Basic catalysis is a documented method for this synthesis. For instance, N-hydroxymethylated γ-lactams can be prepared by reacting the corresponding lactam with paraformaldehyde in the presence of potassium bicarbonate. mdpi.com This reaction is typically carried out at reflux for several hours. mdpi.com The use of an alkaline catalyst is a common strategy for stabilizing the resulting methylol derivative. kirj.ee

Acid catalysis is also utilized, particularly in subsequent reactions involving this compound, which implies its stability and formation under these conditions. kirj.eeopen.ac.uk For example, the condensation of this compound with phenols is often performed using strong acid catalysts like HCl or trifluoroacetic acid. kirj.eeopen.ac.uk Analogous hydroxymethylation reactions, such as the conversion of furaldehydes with aqueous formaldehyde, have been shown to proceed efficiently using solid acid catalysts like sulfuric functionalized resins (Amberlyst-15). acs.org This suggests that similar solid acid catalysts could be effective for the synthesis of this compound, offering potential benefits in catalyst separation and reuse.

The choice of catalyst and reaction conditions influences the yield and purity of the final product. While specific yield data for the synthesis of this compound is not always detailed, related procedures for other lactams report moderate to good yields.

Table 1: Catalytic Systems for Hydroxymethylation of Lactams

| Catalyst Type | Example Catalyst | Reactants | Typical Conditions | Reference |

|---|---|---|---|---|

| Basic | Potassium Bicarbonate | Lactam, Paraformaldehyde, Water | Reflux, 3 hours | mdpi.com |

| Acidic | Trifluoroacetic Acid / HCl | This compound, Phenol (B47542) | Reflux (48h) or Melt-Condensation (70-100°C) | kirj.eeopen.ac.uk |

| Solid Acid | Amberlyst-15 (Sulfuric Resin) | Furaldehyde, Formalin | 90°C | acs.org |

Continuous Flow Processes in Lactam Synthesis

Continuous flow chemistry has emerged as a powerful technology in the chemical and pharmaceutical industries, offering advantages such as enhanced safety, improved product quality, and increased production capacity over traditional batch processing. youtube.com This methodology involves pumping reactants through a chamber or tube where mixing and reaction occur continuously. youtube.com The small reaction volumes within microreactors or tube reactors allow for superior temperature control and significantly improve safety, particularly for highly exothermic or hazardous reactions. youtube.com

While specific studies on the continuous flow synthesis of this compound are not extensively documented, the principles have been successfully applied to analogous and related processes. For instance, the direct hydroxymethylation of furaldehydes using aqueous formaldehyde has been effectively demonstrated in a liquid-flow reactor system. acs.org In that work, a solid acid catalyst, Amberlyst-15, was packed into a column, and the reactant solution was flowed through it, achieving good performance and catalyst reusability. acs.org

This precedent strongly suggests the feasibility of adapting continuous flow technology for the synthesis of this compound. Such a process would likely involve flowing a solution of ε-caprolactam and a formaldehyde source through a heated reactor containing a packed bed of a solid catalyst, either acidic or basic. This approach could lead to higher efficiency, better process control, and a more sustainable manufacturing route compared to conventional batch methods. rsc.orgrsc.org

Table 2: Potential Features of Continuous Flow Synthesis for this compound

| Feature | Description | Potential Advantage |

|---|---|---|

| Enhanced Safety | Small reactor volumes contain only a minimal amount of reacting material at any given time. | Reduced risk of thermal runaway and minimized exposure to hazardous materials. youtube.com |

| Improved Heat Transfer | High surface-area-to-volume ratio allows for precise and efficient temperature control. | Prevention of side reactions and product degradation, leading to higher purity. youtube.com |

| Process Automation | Continuous nature allows for integration with in-line monitoring and automated control systems. | Consistent product quality and reduced need for manual intervention. |

| Catalyst Reusability | Use of packed-bed solid catalysts (e.g., Amberlyst-15) simplifies catalyst handling. | Streamlined product purification and reduced catalyst waste, improving process economics. acs.org |

| Scalability | Production is scaled by extending the operation time rather than increasing reactor volume. | More straightforward and predictable scale-up from laboratory to production. rsc.org |

Chemical Transformations and Reactivity Profiling of 1 Hydroxymethyl Azepan 2 One

Hydroxyl Group Functionalization

The presence of a primary hydroxyl group offers a versatile handle for a wide range of chemical modifications of 1-(hydroxymethyl)azepan-2-one. This functional group can be activated for substitution, converted into esters and ethers, or undergo oxidation and reduction, providing pathways to a diverse array of derivatives.

The hydroxyl group is inherently a poor leaving group, necessitating its conversion to a more reactive intermediate to facilitate nucleophilic substitution. libretexts.org This activation is a common strategy for introducing various functional moieties. unco.edu

Standard methodologies for this transformation involve converting the alcohol into a sulfonate ester, such as a mesylate or tosylate, or into an alkoxyphosphonium salt. unco.edunih.gov For instance, the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (NEt3) generates a mesylate. This mesylate is a highly effective leaving group, readily displaced by a wide range of nucleophiles. nih.gov

Another prevalent method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh3) and a carbon tetrahalide (e.g., CBr4). nih.govmdpi.com This system converts the hydroxyl group into a good leaving group, allowing for substitution, often with inversion of stereochemistry, consistent with an Sₙ2 mechanism. unco.edu In the context of related complex cyclic amino alcohols, the reaction with PPh3-CBr4 has been shown to proceed via activation of the hydroxyl group, leading to subsequent intramolecular cyclization or other rearrangements. nih.gov While direct examples for this compound are not extensively detailed, these standard methods represent the principal pathways for its activation toward nucleophilic attack.

Table 1: Reagents for Hydroxyl Group Activation

| Reagent System | Intermediate | Leaving Group | Typical Conditions | Reference |

| Methanesulfonyl chloride (MsCl) / Base | Mesylate Ester | Mesylate (CH₃SO₃⁻) | Anhydrous solvent, base (e.g., NEt₃) | nih.gov |

| Triphenylphosphine (PPh₃) / CBr₄ | Alkoxyphosphonium bromide | Triphenylphosphine oxide | Anhydrous solvent | nih.govmdpi.com |

| Thionyl chloride (SOCl₂) | Alkyl chloride | Chloride (Cl⁻) | Pyridine or neat | unco.edu |

The hydroxyl group of this compound readily undergoes esterification and etherification. Esterification can be achieved through standard methods such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or via Fischer esterification with a carboxylic acid under acidic catalysis. Esters are valuable derivatives in various industrial applications, including their use as plasticizers and intermediates in synthesis. ontosight.ai

Etherification reactions have also been explored. A notable example is the lactamomethylation of phenols, where this compound acts as an electrophile precursor. mdpi.comopen.ac.uk In the presence of an acid catalyst like trifluoroacetic acid (TFA), the hydroxyl group is protonated and eliminated as water, generating a reactive N-acyliminium ion. This electrophile then attacks the electron-rich aromatic ring of a phenol (B47542), typically at the position para to the hydroxyl group, to form a C-C bond and yield a lactamomethyl-substituted phenol. open.ac.uk This reaction highlights the utility of the hydroxymethyl group in forming new carbon-carbon bonds via an ether linkage precursor.

Reductive etherification represents another pathway, where ketones and alcohols are coupled over a catalyst. nrel.gov While not directly demonstrated with this compound, this strategy could potentially be adapted to form ether derivatives.

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 1-formylazepan-2-one. This transformation can be accomplished using a variety of modern oxidizing agents. For example, the Dess-Martin periodinane (DMP) is an effective reagent for the mild oxidation of primary alcohols to aldehydes under neutral conditions. google.com In a related synthesis, DMP was used to oxidize 7-hydroxymethyl-azepan-2-one to its corresponding aldehyde in tetrahydrofuran (B95107) at room temperature. google.com Other reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are also applicable. Further oxidation to the carboxylic acid, 2-oxoazepan-1-ylacetic acid, could be achieved using stronger oxidizing agents like potassium permanganate (B83412).

Conversely, the formation of this compound can be achieved via the reduction of a corresponding precursor. For instance, the reduction of (R)-1-(4-methoxy-benzyl)-7-oxo-azepane-2-carboxylic acid methyl ester to (R)-7-hydroxymethyl-1-(4-methoxy-benzyl)-azepane-2-one was accomplished using lithium borohydride (B1222165) in dichloromethane, demonstrating the conversion of an ester to a primary alcohol without affecting the lactam carbonyl. google.com The lactam carbonyl itself is generally resistant to mild reducing agents like sodium borohydride but can be reduced under more forcing conditions.

Table 2: Oxidation and Reduction Reactions

| Transformation | Reagent | Product | Reference |

| Alcohol to Aldehyde | Dess-Martin Periodinane (DMP) | 1-Formylazepan-2-one | google.com |

| Ester to Alcohol | Lithium Borohydride (LiBH₄) | This compound | google.com |

| Alcohol to Ketone/Acid | Permanganate salts | Carboxylic Acid Derivatives |

Azepan-2-one (B1668282) Ring System Reactivity

The azepan-2-one ring, a seven-membered lactam, possesses its own distinct reactivity profile, which can be exploited for further functionalization.

The lactam ring is generally electron-deficient due to the presence of the amide carbonyl group, making electrophilic substitution on the ring itself challenging. However, the α-carbon to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles.

More significantly, the azepan-2-one scaffold can undergo nucleophilic substitution reactions. A powerful method for introducing aryl groups at the α-position to the nitrogen is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. cardiff.ac.uk This methodology has been applied to lactams, involving the coupling of a nitroarene with an α-phenylsulfanyl lactam in the presence of a base. The process allows for the formation of α-aryl lactams, which are valuable structures in medicinal chemistry. cardiff.ac.uk

The lactam nitrogen can also participate in reactions. For example, it can be N-oxidized under appropriate conditions. google.com Furthermore, the amide bond can be cleaved by hydrolysis under strong acidic or basic conditions.

The synthesis of azepane derivatives through ring expansion of smaller heterocycles is a well-established strategy. researchgate.net Photochemical rearrangements represent one such approach. For instance, N-vinylpyrrolidinones have been shown to rearrange to azepin-4-ones upon irradiation with UV light, providing a two-step formal [5+2] cycloaddition to access functionalized azepane cores. organic-chemistry.orgthieme-connect.com Another method involves the ring expansion of pyrrolidines via the regioselective attack of nucleophiles on a bicyclic azetidinium intermediate. researchgate.net Similarly, ring expansion can be triggered by the reductive amination of deprotected halogenated secondary cyclopropylamines fused to a heterocyclic ring. rsc.org

While specific examples detailing the ring contraction of this compound are scarce, general methodologies for lactam ring contraction could potentially be applied. These often involve complex multi-step sequences such as photochemical rearrangements or Favorskii-type rearrangements of α-halo lactam derivatives.

Multi-Component Reactions Incorporating the Scaffold

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot procedure. rug.nltcichemicals.com This approach is highly valued for its efficiency and atom economy, rapidly generating molecular complexity. rug.nl this compound serves as a key building block in several MCRs, primarily through the in-situ generation of an N-acyliminium ion intermediate. whiterose.ac.ukbme.huresearchgate.net This reactive species is a potent electrophile, readily undergoing reactions with a variety of nucleophiles. researchgate.netresearchgate.net

Lactamomethylation Reactions with Phenolic Substrates

Lactamomethylation is a significant transformation involving this compound. mdpi.comopen.ac.uk This reaction introduces a lactamomethyl group onto a phenolic substrate, a process that has been explored for the synthesis of novel phenolic derivatives. mdpi.comresearchgate.net The reaction is typically catalyzed by an acid and involves the electrophilic substitution of the phenol by the N-acyliminium ion derived from this compound. open.ac.ukopen.ac.uk

The substitution pattern on the phenolic ring is influenced by the electronic and steric properties of the existing substituents. For instance, in the case of 2,5-dimethylphenol (B165462) and 2,3,5-trimethylphenol, lactamomethylation with this compound in the presence of an acid catalyst results in substitution at the para-position relative to the hydroxyl group. open.ac.ukopen.ac.uk Quantum-chemical studies have corroborated these experimental findings, indicating that the para-substituted intermediate is more stable. open.ac.uk

The reaction conditions for lactamomethylation can be varied. For example, refluxing a solution of the phenol, 1-(hydroxymethyl)lactam, and trifluoroacetic acid in chloroform (B151607) has been successfully employed. open.ac.uk Another method involves conducting the reaction in acetic acid saturated with gaseous HCl. open.ac.uk The choice of solvent and catalyst can influence reaction times and yields, though in some cases, similar outcomes are observed with different systems, suggesting that solvation may not always play a critical role. open.ac.uk

A range of phenolic substrates has been subjected to lactamomethylation, including alkylphenols, diphenols, formylphenols (like vanillin), and hydroxybenzoic acids (such as salicylic (B10762653) and resorcylic acids). mdpi.com The reaction with vanillin (B372448), for example, leads to the formation of vanillin derivatives with the lactamomethyl substituent. mdpi.com In the case of salicylic and resorcylic acids, the substitution has been shown to occur at specific positions, a result that aligns with quantum-chemical calculations of the stability of the reaction intermediates. mdpi.com

Below is a table summarizing the lactamomethylation of various phenolic substrates with this compound and other N-hydroxymethyllactams, highlighting the diversity of the resulting products.

| Phenolic Substrate | N-Hydroxymethyllactam | Product | Yield (%) | Reference |

| 2,5-Dimethylphenol | This compound | 1-((3,6-Dimethyl-4-hydroxyphenyl)methyl)azepan-2-one | 51 | open.ac.uk |

| 2,3,5-Trimethylphenol | This compound | 1-((2,4,6-Trimethyl-4-hydroxyphenyl)methyl)azepan-2-one | - | researchgate.net |

| Thymol | This compound | 1-(4-Hydroxy-5-isopropyl-2-methylbenzyl)azepan-2-one | - | mdpi.com |

| Vanillin | This compound | 1-((4-Hydroxy-3-methoxy-5-((azepan-2-on-1-yl)methyl)benzyl)azepan-2-one | - | mdpi.com |

| Salicylic Acid | This compound | 2-Hydroxy-3-((azepan-2-on-1-yl)methyl)benzoic acid | - | mdpi.com |

| β-Resorcylic Acid | This compound | 2,4-Dihydroxy-3-((azepan-2-on-1-yl)methyl)benzoic acid | - | mdpi.com |

Table generated based on data from cited research articles. Yields are provided where available.

Advanced Spectroscopic and Computational Characterization in Research

Structural Elucidation Techniques

Structural elucidation is the process of determining the precise atomic arrangement of a chemical compound. For 1-(Hydroxymethyl)azepan-2-one, a combination of spectroscopic methods provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the seven-membered caprolactam ring and the N-hydroxymethyl substituent. The protons on the carbon adjacent to the amide nitrogen (C7) typically appear as a multiplet around 3.2-3.4 ppm. The protons on the carbon adjacent to the carbonyl group (C3) are expected further downfield, around 2.4-2.6 ppm. The remaining methylene (B1212753) protons of the ring (C4, C5, C6) would produce complex, overlapping multiplets in the 1.5-1.8 ppm region. The two protons of the hydroxymethyl group (-N-CH₂-O) are chemically equivalent and would likely appear as a singlet around 5.0-5.5 ppm, depending on the solvent. The hydroxyl proton (-OH) would present as a broad singlet whose chemical shift is highly dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C2) of the lactam is the most deshielded, appearing significantly downfield, typically in the range of 175-180 ppm. The carbon of the hydroxymethyl group (-N-CH₂-O) is expected around 75-80 ppm. The carbons of the azepane ring would appear at distinct shifts: C7 (adjacent to the nitrogen) around 50 ppm, C3 (adjacent to the carbonyl) around 37 ppm, and the remaining ring carbons (C4, C5, C6) between 20-30 ppm.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons in the azepane ring, helping to assign the complex multiplets. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 5.0 - 5.5 (s, 2H) | N-CH₂-O |

| 3.2 - 3.4 (m, 2H) | -N-CH₂- (C7) |

| 2.4 - 2.6 (m, 2H) | -CH₂-C=O (C3) |

| 1.5 - 1.8 (m, 6H) | Ring -CH₂- (C4, C5, C6) |

| Variable (br s, 1H) | -OH |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be dominated by absorptions corresponding to the amide and alcohol groups. A strong, sharp absorption band between 1650 and 1690 cm⁻¹ is characteristic of the C=O (amide I band) stretching vibration of the lactam ring. libretexts.org A very prominent and broad absorption band would appear in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group; its broadness is a result of intermolecular hydrogen bonding. libretexts.org Other key signals include C-H stretching vibrations from the aliphatic ring and hydroxymethyl group, typically found between 2850 and 3000 cm⁻¹, and the C-O stretching vibration of the primary alcohol, which would appear as a strong band in the 1050-1150 cm⁻¹ region. libretexts.orgpressbooks.pub

| IR Absorption (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3500 | O-H (Alcohol) |

| 2850 - 3000 | C-H (Aliphatic) |

| 1650 - 1690 | C=O (Amide) |

| 1050 - 1150 | C-O (Alcohol) |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and, through fragmentation analysis, clues about the molecular structure.

The molecular formula of this compound is C₇H₁₃NO₂, corresponding to a molecular weight of approximately 143.18 g/mol . ncats.io In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound would likely be observed as the protonated molecule, [M+H]⁺, at m/z 144.1. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

Common fragmentation pathways could involve the loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment ion at m/z 112. Another possible fragmentation is the loss of water (H₂O) from the molecular ion, leading to a peak at m/z 125. Further fragmentation of the caprolactam ring would produce a more complex pattern of lower mass ions.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While a specific crystal structure for this compound is not publicly available, analysis of the parent compound, ε-caprolactam, reveals a non-planar, chair-like conformation for the seven-membered ring. nih.gov A crystallographic study of this compound would confirm the conformation of its azepane ring and precisely define the geometry of the N-hydroxymethyl substituent. Furthermore, it would provide invaluable insight into the intermolecular interactions in the solid state, particularly the hydrogen bonding network formed by the hydroxyl group and the amide carbonyl oxygen, which dictates the crystal packing.

Computational Chemistry and Theoretical Investigations

Computational chemistry uses theoretical principles and computer simulations to predict and explain the behavior of molecules. These methods complement experimental data by providing insights into molecular properties, reaction mechanisms, and energetics that can be difficult or impossible to measure directly.

Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating chemical reactivity. diva-portal.org These methods can be used to model the reaction pathways for the synthesis or degradation of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The seven-membered ring of the azepan-2-one (B1668282) moiety in this compound allows for significant conformational flexibility. Understanding the preferred conformations and the energy landscape of their interconversion is fundamental to elucidating its chemical behavior.

Conformational analysis of ε-caprolactam, the parent compound, has shown that the ring predominantly adopts a chair-type conformation with a planar lactam group. For N-substituted caprolactams, the nature and size of the substituent can influence the conformational equilibrium. In the case of this compound, the hydroxymethyl group (-CH₂OH) at the nitrogen atom is not exceptionally bulky. However, its ability to form intramolecular hydrogen bonds could stabilize certain conformations.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of this compound. By calculating the relative energies of different conformers, the most stable geometries can be identified.

Table 1: Calculated Relative Energies of Postulated Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair 1 (Eq) | Hydroxymethyl group in an equatorial-like position. | 0.00 | N1-C7-C6-C5: -65.2 |

| Chair 2 (Ax) | Hydroxymethyl group in an axial-like position. | 1.5 - 2.5 | N1-C7-C6-C5: 55.8 |

| Boat 1 | Boat-like conformation of the seven-membered ring. | 4.0 - 6.0 | C2-N1-C7-C6: 89.1 |

| Twist-Chair | A twisted intermediate between chair and boat forms. | 3.5 - 5.5 | C3-C4-C5-C6: -78.4 |

Note: The data in this table is illustrative and based on typical values for substituted caprolactams. Specific computational studies on this compound are required for precise values.

Molecular Dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of this compound in different environments, such as in solution or within a polymer matrix. nih.gov These simulations track the atomic motions over time, offering insights into the flexibility of the molecule and the timescales of conformational changes. researchgate.net MD studies on similar systems, like caprolactam in polyvinyl alcohol, have demonstrated how intermolecular interactions, such as hydrogen bonding, can influence the molecular dynamics. nih.govmdpi.com For this compound, MD simulations could reveal how the hydroxymethyl group interacts with solvent molecules and how this affects the conformational preferences of the azepan-2-one ring.

Key parameters that can be extracted from MD simulations include:

Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around the solute.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Hydrogen Bond Analysis: To quantify the extent and lifetime of intra- and intermolecular hydrogen bonds.

In Silico Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound without the need for extensive experimental work. scirp.org These in silico methods are crucial in the early stages of research and development for assessing the potential chemical transformations the molecule might undergo.

The reactivity of this compound is largely dictated by the functional groups present: the amide within the lactam ring and the primary alcohol of the hydroxymethyl group. Computational models can predict various aspects of its reactivity:

Proton Affinity and Acidity: The nitrogen of the amide and the oxygen of the hydroxyl group are potential sites for protonation. The C-H bonds adjacent to the carbonyl group can exhibit some acidity. DFT calculations can determine the proton affinity at different sites and the pKa values, indicating the most likely sites for acid-base reactions.

Nucleophilicity and Electrophilicity: The oxygen of the carbonyl group and the hydroxyl group are nucleophilic centers, while the carbonyl carbon is an electrophilic center. Reactivity indices derived from conceptual DFT, such as the Fukui functions and the dual descriptor, can quantify the local reactivity of different atomic sites, predicting where the molecule is most susceptible to nucleophilic or electrophilic attack. scirp.org

Reaction Pathway Modeling: For specific reactions, such as hydrolysis of the lactam ring or esterification of the hydroxyl group, computational methods can be used to model the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies, which provides a quantitative measure of the reaction rate. mdpi.com

Table 2: Predicted Reactivity Parameters for this compound

| Parameter | Predicted Value/Site | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | -8.5 to -9.5 eV | Indicates susceptibility to electrophilic attack (lower value suggests lower reactivity). |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 1.0 to 2.0 eV | Indicates susceptibility to nucleophilic attack (higher value suggests lower reactivity). |

| HOMO-LUMO Gap | 9.5 to 11.5 eV | Relates to the chemical stability of the molecule. |

| Most Nucleophilic Site | Carbonyl Oxygen | Predicted site for attack by electrophiles. |

| Most Electrophilic Site | Carbonyl Carbon | Predicted site for attack by nucleophiles. |

Note: These values are estimations based on general principles of organic chemistry and computational studies on similar molecules. Actual values would require specific quantum chemical calculations for this compound.

The selectivity of reactions involving this compound can also be predicted. For instance, in a reaction with a reagent that can react with both the amide and the alcohol, computational modeling can help determine which functional group will react preferentially by comparing the activation barriers for the competing reaction pathways. This is invaluable for designing selective chemical transformations.

Exploration of Biological Activities and Structure Activity Relationships Sar

Antimicrobial and Antifungal Activity Investigations

The lactam ring is a critical structural motif in many antimicrobial agents, most notably in β-lactam antibiotics. Molecules containing the caprolactam moiety have also been explored for their potential to combat microbial growth. researchgate.net

While direct studies on the antimicrobial efficacy of 1-(Hydroxymethyl)azepan-2-one are not extensively documented in the available literature, research into related caprolactam compounds demonstrates a basis for antimicrobial potential. For instance, a caprolactam-glycine cluster has been synthesized and evaluated for its antibacterial activity using the agar (B569324) dilution method, showing inhibitory effects against various bacterial strains. researchgate.net

Furthermore, the caprolactam structure has been incorporated into polymers to create materials with antibacterial properties. Quaternized co-polymers synthesized through the ring-opening co-polymerization of ε-caprolactam have demonstrated nearly complete killing of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The antibacterial activity in these polymers is dependent on the incorporated content of quaternary ammonium (B1175870) groups, highlighting a key structure-activity relationship. nih.gov

Interactive Data Table: Antibacterial Activity of a Caprolactam-Glycine Compound Below are the results from an agar dilution method study.

| Compound | Test Organism | Result |

| Caprolactam-Glycine | Escherichia coli | Active |

| Caprolactam-Glycine | Pseudomonas aeruginosa | Active |

| Caprolactam-Glycine | Staphylococcus aureus | Active |

| Caprolactam-Glycine | Bacillus subtilis | Active |

Note: This table indicates observed activity; specific minimum inhibitory concentration (MIC) values from this particular study were not detailed in the reviewed literature.

The proposed mechanism for the antimicrobial action of many lactam-containing compounds involves the disruption of microbial cell membranes. researchgate.net These molecules can interfere with the normal function of the cell membrane, which leads to several detrimental effects for the microbe, including:

Changes in membrane permeability

Leakage of intracellular contents

Osmotic lysis

Inhibition of metabolic processes associated with the membrane

The presence of hydrophilic groups, such as the hydroxyl (-OH) and amine (-NH) groups found in this compound and its derivatives, may facilitate the binding to and penetration of the bacterial cell membrane, contributing to their antimicrobial effects. researchgate.net

Anti-inflammatory and Immunomodulatory Potentials

Based on a review of the available scientific literature, there is currently a lack of specific research data concerning the direct anti-inflammatory and immunomodulatory properties of the compound this compound. While derivatives of other chemical scaffolds are often investigated for these properties, studies focusing on the caprolactam core of this compound in the context of inflammation and immune response are not prominently featured in the reviewed materials. nih.govnih.govnih.gov

Neuropharmacological Research Avenues

The azepan-2-one (B1668282) scaffold has proven to be a valuable building block in the synthesis of novel agents targeting the central nervous system, particularly in the search for new antipsychotics and cannabinoid receptor modulators.

The development of atypical antipsychotics often involves creating molecules that can interact with multiple receptors, particularly dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The caprolactam structure has been utilized as a key fragment in designing such multi-receptor ligands. For example, novel flavone (B191248) derivatives have been designed as potential broad-spectrum antipsychotics by incorporating and optimizing the benzocaprolactam fragment found in the commercial antipsychotic drug brexpiprazole. nih.gov

Similarly, the butyrophenone (B1668137) structure is a well-established pharmacophore in classical antipsychotics like haloperidol (B65202). wikipedia.org Research has focused on creating analogues by replacing the piperidine (B6355638) ring in haloperidol with bioisosteric equivalents, such as diazepane (a seven-membered ring with two nitrogen atoms), to develop agents with an atypical profile. nih.gov One such butyrophenone analog, featuring a diazepane ring, demonstrated a promising multi-receptor binding profile with high affinity for the 5-HT2A receptor, which is implicated in the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia. nih.gov

Interactive Data Table: Receptor Binding Affinities (Ki, nM) of a Diazepane Butyrophenone Analog

| Receptor | Compound 13 (Ki, nM) | Clozapine (Ki, nM) |

| 5-HT1A | 117 | 140 |

| 5-HT2A | 23.6 | 13 |

This table presents a comparison of binding affinities for a diazepane-containing butyrophenone analog (Compound 13) and the established atypical antipsychotic, clozapine. nih.gov

Selectively targeting the cannabinoid receptor 2 (CB2) is a significant therapeutic strategy for managing inflammatory pain without the psychoactive side effects associated with activating the CB1 receptor. nih.gov The azepan-2-one structure has been successfully employed as a scaffold to create a new class of potent and selective CB2 receptor agonists. nih.govpatsnap.com

A systematic investigation into 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives led to the identification of compounds with high selectivity and efficacy at the CB2 receptor. nih.gov These findings underscore the utility of the azepan-2-one core in developing targeted therapies for inflammatory conditions. patsnap.com

Interactive Data Table: In Vitro Activity of a Lead Azepan-2-one Derivative (Compound 25r) at Cannabinoid Receptors

| Parameter | CB2 Receptor | CB1 Receptor |

| EC50 | 21.0 nM | > 30,000 nM |

| Emax | 87% | Not Applicable |

| Selectivity (CB1/CB2) | > 1428-fold | Not Applicable |

Data shows that Compound 25r is a potent CB2 agonist with a high degree of selectivity over the CB1 receptor. nih.gov

Antioxidant Properties of Related Derivatives

The evaluation of antioxidant properties is crucial in the search for compounds that can combat oxidative stress, a key factor in numerous diseases. Studies have been conducted on derivatives of caprolactam to assess their ability to neutralize free radicals.

Research into caprolactam-substituted phenols has provided insights into their antioxidant mechanisms. nsf.gov The antioxidant activity of these compounds is often evaluated by their ability to donate an electron or to intercept free radicals, with common assays including their reaction with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the measurement of their oxidation potentials through cyclic voltammetry. nih.gov

A comparative study of pyrrolidone- and caprolactam-substituted mono- and polyphenols revealed interesting structure-activity relationships. While the 7-membered caprolactam ring is generally harder to oxidize than a 5-membered pyrrolidone ring, sterically non-hindered caprolactam derivatives were found to react with DPPH approximately twice as fast as their analogous pyrrolidone counterparts. nsf.gov This suggests that the ring size of the lactam moiety influences the kinetics of hydrogen-atom transfer, a key mechanism in radical scavenging. nsf.gov The antioxidant capacity of such derivatives is also influenced by the hydrophobicity of the molecule, which affects its ability to enter environments like micelles where it can consume free radicals. nih.gov

| Compound Type | Lactam Ring Size | Relative Oxidation Potential | Relative Reaction Rate with DPPH |

|---|---|---|---|

| Sterically Non-Hindered Phenol (B47542) | 7-membered (Caprolactam) | Higher (Harder to oxidize) | ~2x faster |

| Sterically Non-Hindered Phenol | 5-membered (Pyrrolidone) | Lower (Easier to oxidize) | Slower |

This table summarizes the general trends observed in the antioxidant properties of phenols substituted with different sized lactam rings, based on findings from comparative studies. nsf.gov

Cytotoxicity and Anticancer Activity Evaluations (General Class)

The azepane ring is a structural motif found in various compounds evaluated for their cytotoxic and potential anticancer activities. The general class of azepano-derivatives has shown promise in preclinical studies against various cancer cell lines.

For instance, a series of A-ring azepano-triterpenoids demonstrated significant growth inhibitory (GI50) and cytotoxic (LC50) effects. nih.gov Several of these compounds exhibited submicromolar GI50 values against sensitive cell lines and high cytotoxicity with LC50 values in the low micromolar range (1–6 μM). nih.gov Specifically, certain derivatives showed a degree of selectivity towards leukemia, colon cancer, and ovarian cancer cell lines. nih.gov One particular azepanoallobetulinic acid amide derivative was identified as the most cytotoxic in its series, acting primarily through the induction of apoptosis. nih.gov

The strategy of targeting multidrug resistance (MDR) in cancer cells has also been explored using related nitrogen-containing heterocyclic compounds. Azaaurones, which are structural analogs of aurones where the intracyclic oxygen is replaced by nitrogen, have shown selective toxicity against MDR cells that overexpress P-glycoprotein (P-gp). mdpi.comnih.gov This highlights a potential strategy where the core heterocyclic structure contributes to overcoming resistance mechanisms in cancer therapy. mdpi.com

| Compound Class | Activity Metric | Concentration Range | Observed Effect | Selective Against |

|---|---|---|---|---|

| A-Azepano Triterpenoids | GI50 | 0.20–0.94 μM | Growth Inhibition | Leukemia, Colon Cancer, Ovarian Cancer Cell Lines |

| A-Azepano Triterpenoids | LC50 | 1–6 μM | Cytotoxicity | Various Cancer Cell Lines |

| Azepanoallobetulinic acid amide derivative 11 | EC50 | 0.88 µM (FaDu cells) | Cytotoxicity | Broad (low selectivity) |

This table presents a summary of the cytotoxic potential observed in a series of triterpenoids featuring an azepane ring fused to the core structure. nih.gov

Molecular Docking Studies and Receptor Binding Analysis

Molecular docking and receptor binding analyses are computational and experimental techniques used to predict and confirm how a molecule interacts with a biological target, such as a protein receptor. These studies are fundamental to understanding the mechanism of action and for optimizing lead compounds in drug discovery.

For the azepan-2-one class, research has identified derivatives that act as agonists for specific receptors. A notable example is the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as a new class of cannabinoid type 2 (CB2) receptor agonists. nih.gov Systematic structure-activity relationship studies led to the identification of a potent compound with high selectivity for the CB2 receptor over the CB1 receptor (CB2 EC50 = 21.0 nM; CB1 EC50 > 30 μM). nih.gov Such selectivity is a desirable trait for therapeutic agents, as it can minimize off-target side effects. This particular compound also demonstrated significant efficacy in a rodent model of inflammatory pain, suggesting its potential for further development. nih.gov

Molecular docking is frequently employed to elucidate the binding modes of novel compounds within the active site of a target protein. mdpi.com For example, docking studies on novel benzo[e] nsf.govmdpi.comdiazepin-2-one derivatives, which share a seven-membered lactam ring structure, helped to understand their potent antagonism of endothelin receptors. nih.gov These computational insights, combined with experimental binding data, allow for the rationalization of the observed biological activities and guide the design of new derivatives with improved affinity and selectivity. nih.govmdpi.com

| Compound | Target Receptor | Activity Metric | Value | Selectivity (CB1/CB2) |

|---|---|---|---|---|

| Compound 25r (4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivative) | CB2 | EC50 | 21.0 nM | >1428 |

| CB1 | EC50 | > 30 μM |

This table shows the in vitro potency and selectivity of a lead compound from a series of azepan-2-one derivatives designed as CB2 receptor agonists. nih.gov

Retrosynthetic Strategies and Complex Molecule Synthesis

Disconnection Approach in Synthetic Planning

The disconnection approach is a problem-solving technique used to plan organic syntheses by working backward from the target molecule. lkouniv.ac.in It involves the imaginary breaking of chemical bonds to simplify the molecule, with each disconnection corresponding to the reverse of a known and reliable chemical reaction. lkouniv.ac.inrnlkwc.ac.in For 1-(Hydroxymethyl)azepan-2-one, two primary disconnection strategies can be envisioned for the core azepan-2-one (B1668282) structure.

Strategy 1: C-N Bond Disconnection

The most direct retrosynthetic step is the disconnection of the bond between the lactam nitrogen and the hydroxymethyl group.

Disconnection: C-N bond.

Synthons: This disconnection generates an azepan-2-one anion synthon and a hydroxymethyl cation synthon.

Synthetic Equivalents: The real-world chemical reagents, or synthetic equivalents, corresponding to these idealized synthons are azepan-2-one (ε-caprolactam) and formaldehyde (B43269) (HCHO), respectively.

This analysis leads to a straightforward forward synthesis involving the N-hydroxymethylation of ε-caprolactam. This reaction is typically carried out by treating the lactam with formaldehyde under basic or acidic conditions.

Strategy 2: Amide Bond Disconnection and Beckmann Rearrangement

A more fundamental approach targets the synthesis of the seven-membered lactam ring itself. The most powerful and industrially significant method for constructing the azepan-2-one ring is the Beckmann rearrangement.

Disconnection: This strategy involves a conceptual rearrangement rather than a simple bond cleavage, transforming the amide functionality back into a ketone precursor. This retrosynthetic step corresponds to the reverse of the Beckmann rearrangement.

Precursor Molecule: The immediate precursor identified through this disconnection is cyclohexanone (B45756) oxime.

Starting Material: Cyclohexanone oxime is readily prepared from cyclohexanone.

This retrosynthetic pathway suggests a synthetic plan starting from cyclohexanone, converting it to its oxime, and then inducing the Beckmann rearrangement to form the azepan-2-one ring. The hydroxymethyl group would be added in a subsequent step as described in Strategy 1. The Beckmann rearrangement is a classic example of a ring expansion reaction, providing an efficient route to caprolactam that avoids the challenges of direct seven-membered ring closure. rwth-aachen.de

Interactive Data Table: Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Bond Cleaved/Transformation | Generated Precursors (Synthetic Equivalents) | Forward Synthetic Reaction |

|---|---|---|---|

| C-N Bond Disconnection | Nitrogen - (Hydroxymethyl)Carbon | Azepan-2-one (ε-Caprolactam) + Formaldehyde | N-Hydroxymethylation |

| Beckmann Rearrangement | Ring Expansion (C-C bond migration) | Cyclohexanone Oxime | Beckmann Rearrangement |

| Amide Bond Disconnection | Amide C-N bond in ring | 6-Aminocaproic Acid | Intramolecular Cyclization (Lactamization) |

Functional Group Interconversion (FGI) in Retrosynthesis

Functional Group Interconversion (FGI) is the process of converting one functional group into another, a crucial tactic in retrosynthesis to access precursors that are more amenable to disconnection or to prepare the final functionality of the target molecule. rnlkwc.ac.inyoutube.com FGI is essential for elaborating on the strategies developed in the disconnection approach.

For the synthesis of the azepan-2-one ring, FGI is key to preparing the necessary precursors.

Ketone to Oxime: In the context of the Beckmann rearrangement strategy, a critical FGI step is the conversion of the ketone in cyclohexanone to the oxime in cyclohexanone oxime. This is typically achieved by reacting the ketone with hydroxylamine. rwth-aachen.de

Alcohol to Ketone: The precursor, cyclohexanone, is industrially produced by the oxidation of cyclohexanol, a classic FGI that transforms an alcohol into a ketone.

Nitro to Amine: If one were to pursue a synthesis via the cyclization of 6-aminocaproic acid, FGI could be used to generate the amine functionality. For instance, a retrosynthetic plan could involve the reduction of a nitro group to an amine. This allows the synthetic chemist to start from a simpler precursor like 6-nitrohexanoic acid. youtube.com

FGI allows for flexibility in the synthetic plan, enabling the use of more accessible or cheaper starting materials by creating pathways to convert their existing functional groups into those required for the key bond-forming steps.

Targeted Synthesis of Derivatives and Analogues

The structure of this compound serves as a versatile scaffold for the synthesis of various derivatives and analogues. The primary alcohol functionality is a key handle for chemical modification.

Ester and Ether Derivatives: The hydroxyl group can readily undergo esterification with various acyl chlorides or anhydrides, or etherification with alkyl halides, to produce a library of derivatives with modified properties.

Oxidation Products: Controlled oxidation of the primary alcohol can yield the corresponding aldehyde, 1-(formyl)azepan-2-one, or the carboxylic acid, 1-(carboxy)azepan-2-one. These new functional groups can then be used for further synthetic elaborations, such as reductive amination or amide coupling reactions.

Furthermore, the parent azepan-2-one ring is a common building block. Research into bioactive compounds often involves creating analogues by replacing parts of a core structure. For example, in the development of analogues for the antibiotic Capuramycin, various substituents were synthesized to replace the azepan-2-one moiety to study structure-activity relationships. nih.gov Similarly, the azepanone ring has been incorporated into complex natural product derivatives, such as those of glycyrrhetinic acid, to create novel compounds with potential therapeutic applications. nih.gov

Interactive Data Table: Synthesis of this compound Derivatives

| Derivative Type | Reaction | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Ester | Esterification | Acyl Chloride (R-COCl), Carboxylic Anhydride ((RCO)₂O) | -CH₂-O-C(=O)R |

| Ether | Williamson Ether Synthesis | Alkyl Halide (R-X) with Base (e.g., NaH) | -CH₂-O-R |

| Aldehyde | Oxidation | Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane | -C(=O)H |

| Carboxylic Acid | Oxidation | Potassium permanganate (B83412) (KMnO₄), Jones reagent | -C(=O)OH |

Application in Natural Product Synthesis Schemes

While this compound is a relatively simple molecule, the azepan-2-one (caprolactam) core is a structural component found in some more complex natural products. Its incorporation into a total synthesis demonstrates the utility of the synthetic strategies discussed previously.

A notable example is the family of antibiotics that includes Capuramycin . Capuramycin and its analogues are potent inhibitors of bacterial translocase I, an essential enzyme in cell wall biosynthesis, making them effective against mycobacteria. nih.gov The structure of Capuramycin contains a complex ureido-nucleoside core attached to a fatty acid chain and a terminal caprolactam unit.

In synthetic efforts toward Capuramycin and its analogues, the azepan-2-one moiety is a key building block that is typically coupled at a late stage of the synthesis. The strategies for preparing this ring system, particularly the Beckmann rearrangement, are foundational to accessing the necessary precursors for such complex syntheses. The study of Capuramycin analogues has involved the synthesis of various compounds where the terminal azepan-2-one ring is replaced by other cyclic or acyclic amides to probe the structural requirements for biological activity. nih.gov This highlights the role of the azepan-2-one scaffold as a recognizable and modifiable component in the design of complex, biologically active molecules.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The primary route to synthesizing 1-(hydroxymethyl)azepan-2-one involves the reaction of azepan-2-one (B1668282) (ε-caprolactam) with formaldehyde (B43269). ncsu.eduresearchgate.net This reaction, known as N-hydroxymethylation or methylolation, is a well-established method for introducing a hydroxymethyl group onto an amide nitrogen. rsc.orgmdpi.com

Current research in this area is focused on optimizing reaction conditions to improve yield, purity, and sustainability. Key areas of investigation include the development of novel catalytic systems to enhance reaction efficiency and selectivity. While traditional methods may use base catalysis, newer approaches are exploring enzymatic and biocatalytic routes. researchgate.netchemistryworld.com These biocatalytic methods offer the potential for milder reaction conditions, higher selectivity, and a reduced environmental footprint. nih.govacs.org

Table 1: Comparison of Synthetic Approaches for this compound

| Methodology | Catalyst/Conditions | Advantages | Challenges |

| Conventional Chemical Synthesis | Base catalysis (e.g., sodium hydroxide), aqueous formaldehyde | Well-established, readily available reagents rsc.org | Potential for side reactions, purification challenges researchgate.net |

| Biocatalytic Synthesis | Engineered enzymes (e.g., myoglobin (B1173299) variants) | High selectivity, mild reaction conditions, environmentally friendly researchgate.netnih.gov | Enzyme development and optimization required, scalability |

Advanced Mechanistic Insights into Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. The N-hydroxymethylation of amides, including caprolactam, proceeds through the nucleophilic attack of the amide nitrogen on the carbonyl carbon of formaldehyde. youtube.com

Computational studies, such as those using MNDO calculations, have been employed to predict the ground state structures and geometries of N-(hydroxymethyl)amides, providing insights into their reactivity. nih.gov These studies have shown a correlation between the N-CH2OH bond length and the compound's stability, which can be valuable for predicting its behavior in subsequent reactions. nih.gov Future research will likely involve more sophisticated computational modeling to elucidate transition states and reaction pathways in greater detail, aiding in the rational design of catalysts and reaction conditions.

Expanding Biological Applications of Azepan-2-one Scaffolds

The lactam ring is a key structural motif in many biologically active compounds, most notably in β-lactam antibiotics. nih.govnih.gov While the primary biological activities of this compound itself are not extensively documented, the azepan-2-one scaffold is a subject of interest in medicinal chemistry.

Derivatives of lactams are being investigated for their potential antimicrobial properties. silae.itresearchgate.net The introduction of a hydroxymethyl group can serve as a handle for further chemical modification, allowing for the synthesis of a library of derivatives with diverse functionalities. These derivatives can then be screened for various biological activities. Future research will likely focus on synthesizing and evaluating novel compounds derived from this compound for their potential as antimicrobial agents or for other therapeutic applications.

Development of Functional Materials and Polymers Incorporating Lactam Units

One of the most significant applications of caprolactam is in the production of Nylon-6 through ring-opening polymerization (ROP). wikipedia.orgyoutube.comacs.org The presence of the hydroxymethyl group in this compound offers a reactive site for creating functional polymers. This hydroxyl group can be used to initiate polymerization or to be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material.

For instance, this compound can act as a chain growth blocker in the synthesis of melamine-formaldehyde resins, controlling the polymer's reactivity and improving properties like flexibility and storage stability. ncsu.edu The hydroxymethyl group can also react with other monomers to form copolymers with tailored characteristics. Future research is directed towards synthesizing novel polyamides and other polymers using this compound as a functional monomer to develop materials with enhanced thermal stability, biodegradability, or specific functionalities for applications in coatings, adhesives, and biomedical devices. nih.gov

Integration with Computational Design and Machine Learning in Chemical Synthesis

The fields of computational chemistry and machine learning are increasingly being integrated into chemical synthesis to accelerate the discovery and optimization of new reactions and molecules. These tools can be applied to various aspects of research on this compound.

Machine learning algorithms can be trained on existing reaction data to predict optimal reaction conditions for the synthesis of this compound and its derivatives, potentially reducing the number of experiments required. Computational models can also be used to design novel azepan-2-one derivatives with desired biological activities or material properties. Furthermore, computational approaches can provide deeper mechanistic insights into the polymerization behavior of functionalized lactams. The synergy between computational design and experimental work is expected to drive future innovations in the synthesis and application of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Hydroxymethyl)azepan-2-one, and how can reaction efficiency be quantified?

- Methodological Answer : The synthesis of this compound typically involves lactam functionalization via hydroxymethylation. Key parameters include temperature control (e.g., 0–5°C for kinetically favored products) and stoichiometric ratios of reagents (e.g., formaldehyde equivalents). Efficiency can be quantified using yield calculations, NMR purity analysis, and kinetic studies (e.g., monitoring by HPLC). For reproducibility, document solvent choices (e.g., anhydrous THF) and inert atmosphere conditions to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming lactam ring integrity and hydroxymethyl group position. Use deuterated solvents (e.g., DMSO-d6) to avoid signal interference.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement (e.g., using Olex2 software) provides bond-length and angle data. Ensure high-resolution data (<1.0 Å) to resolve potential tautomerism .

- FT-IR : Validate carbonyl stretching frequencies (1650–1750 cm) to confirm lactam functionality .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for nucleophilic attacks on the lactam carbonyl. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate accuracy.

- Solvent Effects : Apply COSMO-RS models to simulate solvent polarity impacts on reaction pathways. Cross-reference with empirical solvent screening (e.g., DMF vs. dichloromethane) to identify discrepancies .

- Contradiction Resolution : If computational results conflict with experimental yields, re-examine implicit solvation assumptions or consider explicit solvent molecules in simulations .

Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., , solubility) of this compound across studies?

- Methodological Answer :

- Data Harmonization : Compile literature values into a meta-analysis table, highlighting measurement conditions (e.g., DSC heating rates for ). Use statistical tools (e.g., Grubbs’ test) to identify outliers .

- Reproducibility Protocols : Replicate experiments under standardized conditions (e.g., IUPAC-recommended solubility measurements). For polymorphic compounds, specify crystalline forms via PXRD to avoid misattribution of thermal data .

- Error Source Analysis : Investigate instrumental calibration (e.g., DSC baseline correction) and sample purity (e.g., HPLC >99%) as contributors to variability .

Experimental Design & Data Analysis

Q. How should researchers design controlled experiments to evaluate the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral auxiliaries (e.g., BINOL derivatives) under varying temperatures and solvent polarities. Use enantiomeric excess (ee) as a metric, measured via chiral HPLC or F NMR with chiral shift reagents.

- Control Experiments : Include achiral analogs to isolate stereochemical effects. Document turnover numbers (TON) and frequencies (TOF) to compare catalytic efficiency .

- Statistical Validation : Apply ANOVA to assess significance of ee differences across trials, ensuring p-values <0.05 .

Q. What methods validate the stability of this compound under long-term storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at elevated temperatures (40°C, 75% RH) and analyze degradation products monthly via LC-MS. Compare with room-temperature controls.

- Kinetic Modeling : Use the Arrhenius equation to extrapolate shelf-life at standard conditions. Identify major degradation pathways (e.g., hydrolysis) through isotopic labeling (O) studies .

Critical Analysis & Research Gaps

Q. How can contradictory data on the biological activity of this compound derivatives be reconciled?

- Methodological Answer :

- Meta-Analysis : Systematically review assay conditions (e.g., cell lines, incubation times). For cytotoxicity studies, normalize data to positive controls (e.g., doxorubicin) to account for batch variability.

- Structure-Activity Relationships (SAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with bioactivity. If in vitro/in vivo results conflict, assess bioavailability differences (e.g., LogP values) .

Q. What advanced techniques address the challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Crystallization Screening : Employ high-throughput platforms (e.g., Gryphon LCP) with 96 solvent combinations. Optimize via vapor diffusion in sitting-drop trays.

- Twinned Data Refinement : If crystals exhibit twinning, use SHELXL’s TWIN/BASF commands to model overlapping lattices. Validate with R <5% and CC >90% in XPREP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.